1-(4-bromophenyl)-4,4,6-trimethylpyrimidine-2-thiol
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Overview
Description
The compound identified as “1-(4-bromophenyl)-4,4,6-trimethylpyrimidine-2-thiol” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 , \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 , [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 , \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also be used to convert alcohols into esters.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research, particularly in organic synthesis. Its applications include:
Peptide Synthesis: It is used for the coupling of amino acids to form peptide bonds.
Organic Synthesis: It serves as a reagent in various organic synthesis reactions, including the formation of amides, carbamates, and esters.
Biological Research: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is facilitated by the imidazole groups, which act as nucleophiles and bases in the reaction .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other carbodiimides, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is more easily handled and avoids the use of thionyl chloride, which can cause side reactions . Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-Diisopropylcarbodiimide
Carbonyldiimidazole stands out due to its ease of handling and the avoidance of hazardous reagents in its reactions .
Properties
IUPAC Name |
1-(4-bromophenyl)-4,4,6-trimethylpyrimidine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWGXVLXMTXKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1C2=CC=C(C=C2)Br)S)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N=C(N1C2=CC=C(C=C2)Br)S)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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